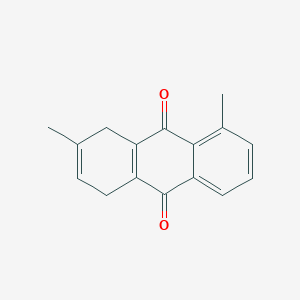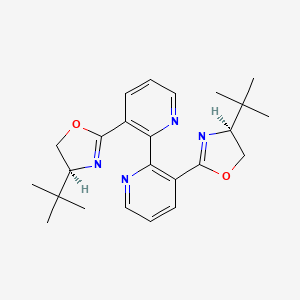
3,3'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with oxazoline rings and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Bipyridine: The oxazoline rings are then coupled with a bipyridine core. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bipyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The tert-butyl groups and oxazoline rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline and tert-butyl substitutions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking the oxazoline rings.
Bis(oxazoline) Ligands: Compounds with oxazoline rings but different core structures.
Uniqueness
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of its bipyridine core, oxazoline rings, and tert-butyl groups. This unique structure imparts specific properties, such as enhanced stability, selectivity in catalysis, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C24H30N4O2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(4S)-4-tert-butyl-2-[2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-3-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N4O2/c1-23(2,3)17-13-29-21(27-17)15-9-7-11-25-19(15)20-16(10-8-12-26-20)22-28-18(14-30-22)24(4,5)6/h7-12,17-18H,13-14H2,1-6H3/t17-,18-/m1/s1 |
Clé InChI |
YTKMJPDWZACIJC-QZTJIDSGSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=N[C@H](CO4)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=NC(CO4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
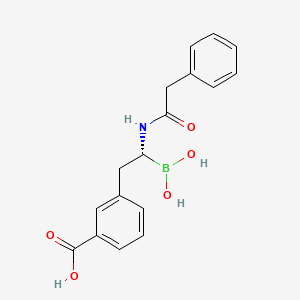

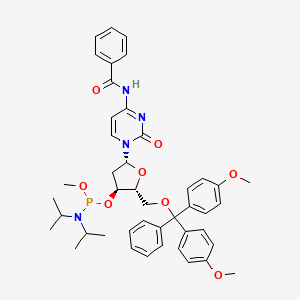
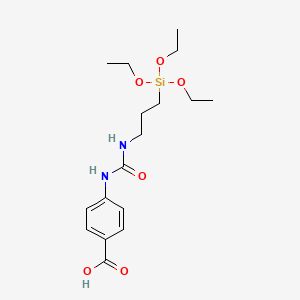
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
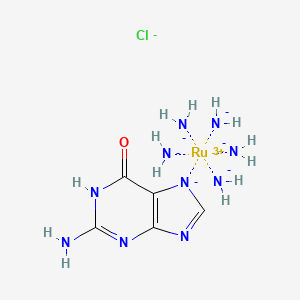
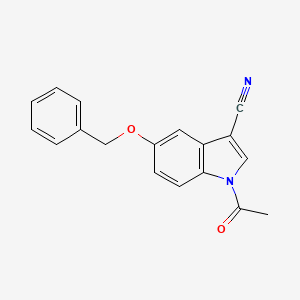
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)

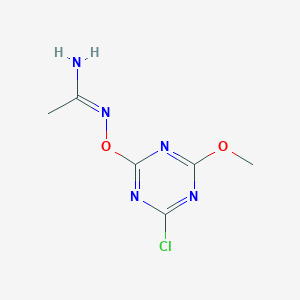
![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
